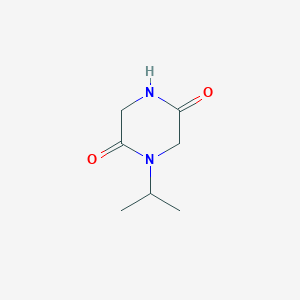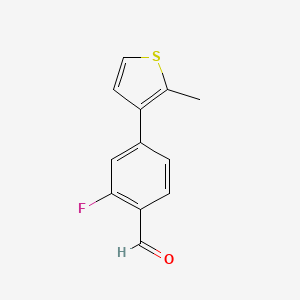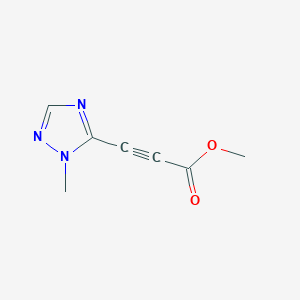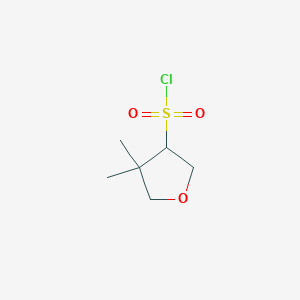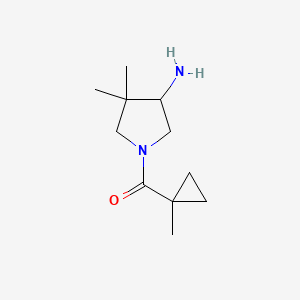
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is a synthetic organic compound with the molecular formula C₁₁H₂₀N₂O It is characterized by a pyrrolidine ring substituted with a dimethyl group and a methylcyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Methylcyclopropanecarbonyl Group: This step involves the acylation of the pyrrolidine ring with a methylcyclopropanecarbonyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolizine: A bicyclic compound with potential biological activity.
Uniqueness
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylcyclopropanecarbonyl groups enhances its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-10(2)7-13(6-8(10)12)9(14)11(3)4-5-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
MGXPZJQBJFFFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)C(=O)C2(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


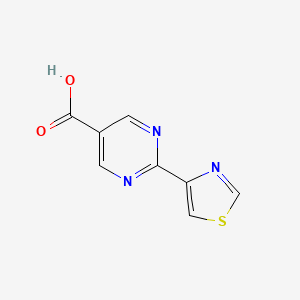
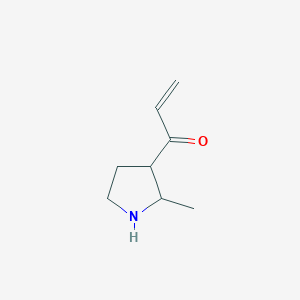
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)

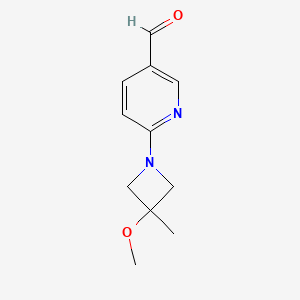
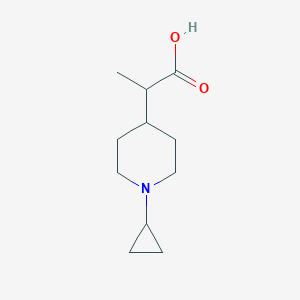
![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
